

A Spectroscopic Showdown: Unmasking the Intermediates of Cyclohex-3-en-1-one Reactions

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Compound of Interest

Compound Name: Cyclohex-3-en-1-one

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A comprehensive spectroscopic comparison of **cyclohex-3-en-1-one** and its pivotal reaction intermediates—the enol and enolate forms—provides researchers, scientists, and drug development professionals with a critical toolkit for reaction monitoring and mechanistic elucidation. This guide synthesizes key spectroscopic data (Infrared, ^1H NMR, and ^{13}C NMR) and outlines detailed experimental protocols for the characterization of these transient species.

Cyclohex-3-en-1-one is a versatile building block in organic synthesis, participating in a wide array of chemical transformations. The key to understanding and controlling its reactivity lies in the characterization of its fleeting intermediates: the enol and enolate tautomers. Spectroscopic techniques offer a powerful lens through which to observe these species, providing invaluable insights into their structure and electronic properties.

Spectroscopic Data Comparison

The following tables summarize the characteristic spectroscopic data for **cyclohex-3-en-1-one** and its anticipated enol and enolate intermediates. The data for the enol is based on the closely related model compound, cyclohexa-1,3-dienol, while the enolate data is derived from expectations for lithium cyclohex-3-en-1-olate and its stable silyl enol ether analog.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Functional Group	Characteristic Absorption (cm ⁻¹)
Cyclohex-3-en-1-one	C=O (α,β -unsaturated ketone)	~1685-1666 (strong)
C=C (alkene)	~1650 (medium)	
C-H (sp ²)	~3100-3000 (medium)	
C-H (sp ³)	~3000-2850 (strong)	
Cyclohexa-1,3-dien-1-ol (Enol)	O-H (alcohol)	~3600-3200 (broad, strong)
C=C (diene)	~1650, ~1600 (medium)	
C-O (alcohol)	~1260-1000 (strong)	
Lithium Cyclohex-3-en-1-olate (Enolate)	C=C-O ⁻ (enolate)	~1610-1550 (strong)
C=C (diene system)	~1590 (strong)	

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

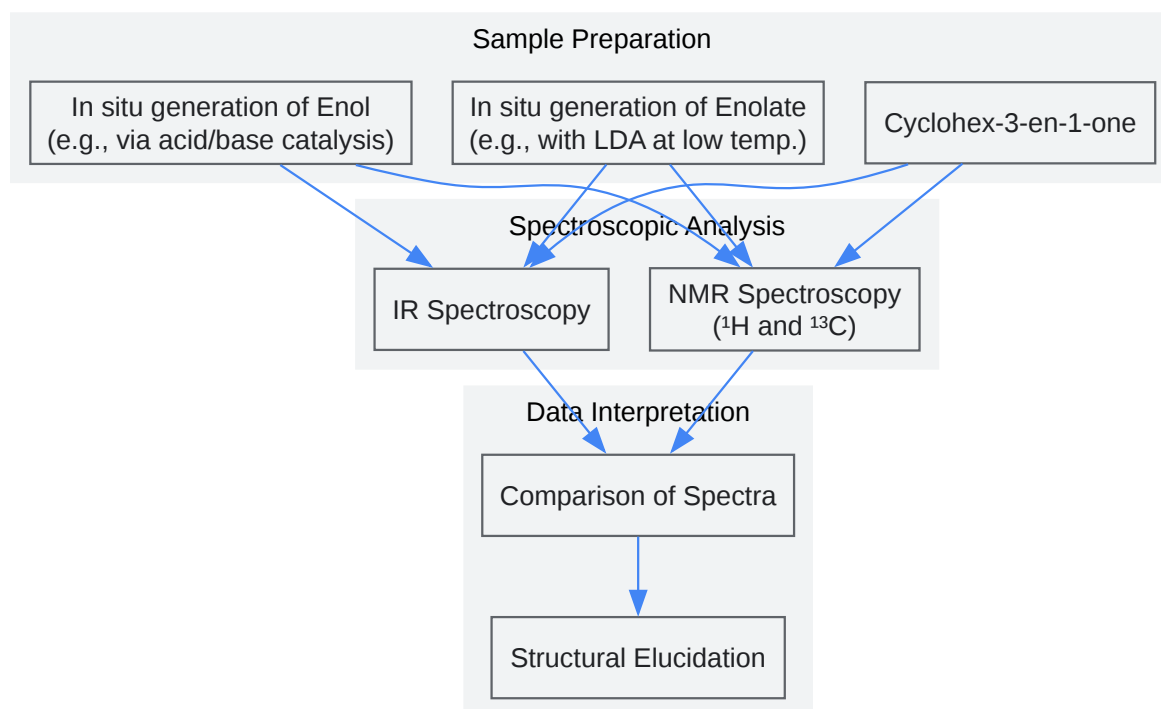
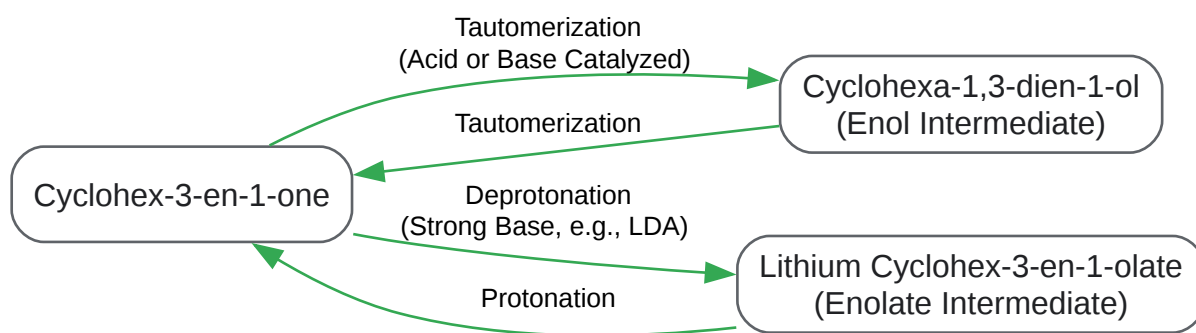
Compound	Proton Environment	Expected Chemical Shift (δ)
Cyclohex-3-en-1-one	Vinylic (H-3, H-4)	5.9 - 7.0
Allylic (H-2, H-5)	2.3 - 2.8	5.5 - 6.5
Aliphatic (H-6)	2.0 - 2.4	
Cyclohexa-1,3-dien-1-ol (Enol)	Vinylic	
Allylic	~2.1	4.5 - 6.0
Carbinol (CH-OH)	~4.0	
Hydroxyl (OH)	Variable	
Lithium Cyclohex-3-en-1-olate (Enolate)	Vinylic	4.5 - 6.0
Allylic	1.8 - 2.5	

Table 3: ^{13}C NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound	Carbon Environment	Expected Chemical Shift (δ)
Cyclohex-3-en-1-one	Carbonyl (C=O)	~198
Vinylic (C-3, C-4)	125 - 150	
Allylic (C-2, C-5)	30 - 45	
Aliphatic (C-6)	20 - 35	
Cyclohexa-1,3-dien-1-ol (Enol)	Vinylic (C-OH)	140 - 150
Vinylic	120 - 140	
Allylic	25 - 35	
Lithium Cyclohex-3-en-1-olate (Enolate)	Vinylic (C-O ⁻)	150 - 160
Vinylic	90 - 120	
Allylic	20 - 30	

Reaction Pathways and Experimental Workflows

The interconversion between **cyclohex-3-en-1-one** and its enol and enolate forms is a fundamental process in its reaction chemistry. The following diagrams illustrate these relationships and a general workflow for their spectroscopic analysis.



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